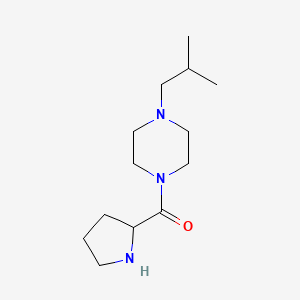
1-Isobutyl-4-prolylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-4-prolylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-4-prolylpiperazine typically involves the reaction of piperazine with 2-methylpropyl and pyrrolidine-2-carbonyl groups under controlled conditions. Common reagents used in the synthesis may include:
- Piperazine
- 2-Methylpropyl bromide
- Pyrrolidine-2-carboxylic acid
- Catalysts such as palladium or platinum
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and catalysts, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-Isobutyl-4-prolylpiperazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-4-prolylpiperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylpropyl)-4-(pyrrolidine-2-carbonyl)piperidine
- 1-(2-Methylpropyl)-4-(pyrrolidine-2-carbonyl)morpholine
- 1-(2-Methylpropyl)-4-(pyrrolidine-2-carbonyl)pyrazine
Uniqueness
1-Isobutyl-4-prolylpiperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
1266726-12-8 |
|---|---|
Fórmula molecular |
C13H25N3O |
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
[4-(2-methylpropyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C13H25N3O/c1-11(2)10-15-6-8-16(9-7-15)13(17)12-4-3-5-14-12/h11-12,14H,3-10H2,1-2H3 |
Clave InChI |
XKKRDNRDNFQFOS-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCN(CC1)C(=O)C2CCCN2 |
SMILES canónico |
CC(C)CN1CCN(CC1)C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


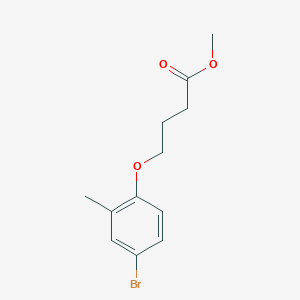
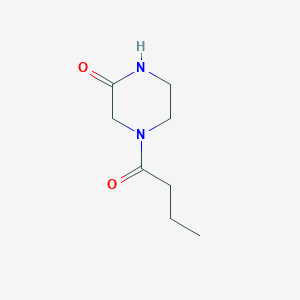
![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)
![2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465359.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465360.png)
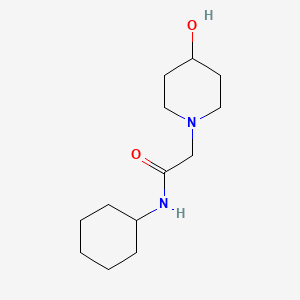
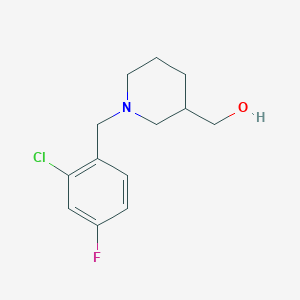
![2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1465367.png)
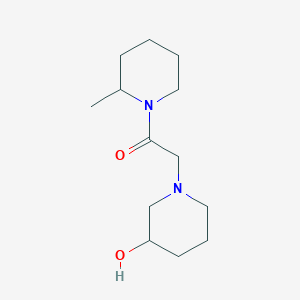
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)

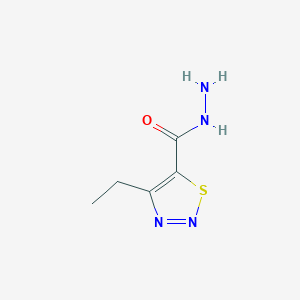
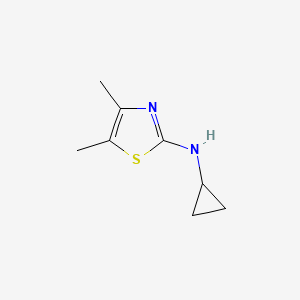
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1465377.png)
